molecular formula C23H20N4O2 B2886408 5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 898431-84-0

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No.: B2886408
CAS No.: 898431-84-0
M. Wt: 384.439
InChI Key: MEQQXYIEJACKMK-UHFFFAOYSA-N
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Description

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of indoline derivatives, pyrazole, and pyridine moieties, which are subjected to cyclization reactions in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,5-a]pyridine derivatives
  • Imidazo[1,2-a]pyrimidines
  • Spiro[indoline-3,4′-pyrrolo[3,4-b]pyridines]

Uniqueness

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one stands out due to its unique combination of indoline, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-3-methyl-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-7-9-17(10-8-14)27-22-20(15(2)25-27)21(28)18(13-24-22)23(29)26-12-11-16-5-3-4-6-19(16)26/h3-10,13H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQQXYIEJACKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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